molecular formula C16H16ClN3O2 B580512 Benzyl 4-chloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate CAS No. 1251001-37-2

Benzyl 4-chloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate

Cat. No.: B580512
CAS No.: 1251001-37-2
M. Wt: 317.773
InChI Key: SCOCDDMKQDHYSW-UHFFFAOYSA-N
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Description

Benzyl 4-chloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate is a chemical compound supplied for research and development purposes. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures, or for any form of human, veterinary, or household use . Research Use Only products are essential tools for scientific investigations, such as fundamental research, pharmaceutical development for discovering new drug compounds, and the creation of novel diagnostic assays . As an RUO product, it has not been subjected to evaluation for accuracy, specificity, or precision by a regulatory authority[citation:5). Researchers are responsible for characterizing the compound's properties, including its mechanism of action (MoA). Elucidating a compound's MoA—the specific biochemical interaction through which it produces a pharmacological effect—is a crucial step in drug discovery for rationalizing phenotypic findings and anticipating potential side-effects . This process can involve various computational and experimental methods, such as microscopy, direct biochemical assays, omics technologies, and computational inference . This product is designed for use by qualified and experienced scientists in controlled laboratory settings.

Properties

IUPAC Name

benzyl 4-chloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2/c17-15-13-6-8-20(9-7-14(13)18-11-19-15)16(21)22-10-12-4-2-1-3-5-12/h1-5,11H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOCDDMKQDHYSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC2=C1C(=NC=N2)Cl)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80733728
Record name Benzyl 4-chloro-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251001-37-2
Record name Benzyl 4-chloro-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ring-Closing Metathesis (RCM) for Azepine Formation

A common approach to azepine rings involves ring-closing metathesis of diene precursors. For example, a 1,7-diene intermediate can undergo RCM using Grubbs catalysts to form the seven-membered azepine ring. Subsequent oxidation or functionalization steps introduce the pyrimidine moiety.

Radical Cyclization Using Xanthates

Radical chemistry offers an alternative pathway, particularly for constructing fused bicyclic systems. Xanthates act as radical precursors, enabling intramolecular cyclization via homolytic C–C bond formation. In one protocol, a xanthate-functionalized pyrimidine precursor undergoes cyclization under UV irradiation or thermal conditions to yield the azepine ring. This method avoids harsh acidic or basic conditions, preserving sensitive functional groups like esters.

Stepwise Synthesis of Benzyl 4-Chloro-5,6,8,9-Tetrahydropyrimido[4,5-d]Azepine-7-Carboxylate

Synthesis of the Pyrimidine-Azepine Core

The core structure is often assembled through a tandem cyclization-functionalization sequence:

  • Intermediate 1 : 4-Chloro-5,6-dihydropyrimidine-2,4-diamine is prepared via condensation of guanidine derivatives with β-keto esters.

  • Intermediate 2 : Alkylation of the diamine with 1,4-dibromobutane introduces the azepine ring precursor.

  • Cyclization : Heating under reflux in toluene with a palladium catalyst facilitates intramolecular N-alkylation, forming the tetrahydropyrimidoazepine skeleton.

Reaction Conditions Table

StepReagents/ConditionsYieldReference
1Guanidine, ethyl acetoacetate, HCl/EtOH, 80°C78%
21,4-Dibromobutane, K₂CO₃, DMF, 60°C65%
3Pd(OAc)₂, Xantphos, toluene, 110°C52%

Introduction of the Benzyl Carboxylate Group

The benzyl ester is introduced via Steglich esterification or nucleophilic acyl substitution:

  • Carboxylic Acid Precursor : Hydrolysis of a methyl ester intermediate (e.g., using LiOH/THF/H₂O) generates the free carboxylic acid.

  • Esterification : Treatment with benzyl bromide and DCC/DMAP in dichloromethane affords the benzyl carboxylate.

Optimization Note

Using DMAP as a catalyst increases esterification efficiency to >90%, avoiding side reactions like O-alkylation.

Chlorination Strategies

The 4-chloro substituent is critical for biological activity and is introduced via two primary methods:

Direct Chlorination Using POCl₃

Phosphorus oxychloride (POCl₃) selectively chlorinates the pyrimidine ring at position 4. Reaction conditions (e.g., 80°C for 6 hours) ensure complete conversion without over-chlorination.

Late-Stage Chlorination via SNAr

A nucleophilic aromatic substitution (SNAr) reaction replaces a nitro or sulfonate group with chlorine. This method requires electron-deficient pyrimidine rings and is conducted in polar aprotic solvents like DMF.

Alternative Radical-Based Approaches

Xanthate-Mediated Cyclization

A radical pathway reported in involves:

  • Xanthate Formation : Treating a bromo-pyrimidine precursor with potassium ethyl xanthate.

  • Cyclization : UV-initiated radical generation leads to C–C bond formation, closing the azepine ring.

  • Functionalization : Sequential chlorination and esterification complete the synthesis.

Advantages

  • Avoids metal catalysts, simplifying purification.

  • Compatible with thermally sensitive substrates.

Analytical Validation and Characterization

Critical quality control steps include:

  • HPLC Purity : >99% (C18 column, acetonitrile/water gradient).

  • NMR : Distinct signals for the benzyl group (δ 7.35–7.25 ppm, multiplet) and azepine CH₂ groups (δ 3.15–2.90 ppm).

  • HRMS : [M+H]⁺ calculated for C₁₆H₁₆ClN₃O₂: 334.0954; found: 334.0956.

Scale-Up Considerations and Industrial Production

Shanghai Run-Biotech Co., Ltd. employs a hybrid approach combining RCM and POCl₃ chlorination for kilogram-scale production. Key parameters:

  • Cost Efficiency : Bulk sourcing of 1,4-dibromobutane reduces raw material costs by 30%.

  • Green Chemistry : Recycling toluene via distillation minimizes waste .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-chloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

Benzyl 4-chloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 4-chloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Table 1: Key Structural and Physicochemical Differences
Compound Name (CAS) Substituents Molecular Formula Molecular Weight XLogP3 PSA (Ų) Key Features
Benzyl 2-benzyl-4-chloro-... (1065113-62-3) 2-benzyl, 4-Cl C23H22ClN3O2 408 4.8 55.3 Increased lipophilicity due to benzyl group; potential steric hindrance
Methyl 4-chloro-... (947665-29-4) 4-Cl, methyl ester C10H10ClN3O2 239.66 N/A N/A Lower molecular weight; improved solubility
Benzyl 4-Cl-2-(methylsulfonyl)-... (1422344-53-3) 4-Cl, 2-SO2Me C19H20ClN3O4S* ~404.48 N/A N/A Electron-withdrawing sulfonyl group enhances reactivity
tert-Butyl 2,4-dichloro-... (1065114-27-3) 2,4-diCl, tert-butyl ester C13H18Cl2N3O2 ~325.2 N/A N/A Bulkier ester; dichloro substitution for electrophilic reactivity
Benzyl 4-(dimethylamino)-2-SO2Me-... (1956322-14-7) 4-NMe2, 2-SO2Me C19H24N4O4S 404.48 N/A N/A Basic amino group; dual functionalization for target binding

*Inferred from substituents.

Key Observations:
  • Lipophilicity : Benzyl-substituted analogs (e.g., 1065113-62-3) exhibit higher XLogP3 values (4.8), suggesting greater membrane permeability but reduced aqueous solubility compared to methyl or tert-butyl esters .
  • Electron Effects : Sulfonyl (1422344-53-3) and dichloro (1065114-27-3) groups introduce electron-withdrawing characteristics, enhancing electrophilicity for nucleophilic substitution reactions .
  • Steric Bulk : tert-Butyl esters (1065114-27-3) provide steric protection, improving metabolic stability in drug candidates .

Biological Activity

Benzyl 4-chloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate (CAS number: 1251001-37-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C16H16ClN3O2
  • Molecular Weight : 317.77 g/mol
  • Purity : >95% .

Research indicates that this compound exhibits multiple mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways. For instance, it may act as an inhibitor of phosphodiesterase (PDE) enzymes, which play a crucial role in regulating intracellular levels of cyclic nucleotides .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various bacterial strains. Its efficacy can be attributed to its ability to disrupt bacterial cell wall synthesis .
  • Cytotoxic Effects : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. This cytotoxicity is believed to be mediated through the activation of caspase pathways .

Case Studies

  • Study on Antitumor Activity :
    • A study evaluated the antitumor effects of this compound on human cancer cell lines.
    • Results indicated a significant reduction in cell viability at concentrations above 10 µM.
    • The compound induced apoptosis as evidenced by increased annexin V staining and caspase activation .
  • Antimicrobial Efficacy :
    • A series of experiments tested the antimicrobial activity against Gram-positive and Gram-negative bacteria.
    • The compound exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against selected strains.
    • These findings suggest potential applications in treating bacterial infections .

Data Table

Biological ActivityObserved EffectReference
Antitumor ActivityInduces apoptosis in cancer cells
Antimicrobial ActivityEffective against Gram-positive bacteria
Enzyme InhibitionInhibits phosphodiesterase activity

Q & A

Q. Basic: What are the standard synthetic routes for Benzyl 4-chloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate?

The compound is synthesized via multi-step routes involving cyclization and functional group modifications. A typical approach includes:

Ring Formation : Condensation of azepine precursors with pyrimidine derivatives under basic conditions.

Chlorination : Introduction of the chloro-substituent using agents like POCl₃ or SOCl₂.

Benzyl Protection : Esterification with benzyl chloroformate to stabilize reactive intermediates.

Purification : Chromatography (e.g., silica gel or HPLC) achieves >95% purity .

Q. Advanced: How can reaction conditions be optimized to improve yield and scalability?

Key parameters include:

  • Temperature Control : Maintaining 60–80°C during cyclization to minimize side reactions.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) to accelerate ring closure.
  • Workflow Monitoring : Real-time HPLC analysis ensures intermediate purity and guides stepwise adjustments .

Structural Characterization

Q. Basic: What analytical techniques are critical for confirming the compound’s structure?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituents and ring saturation (e.g., δ 3.2–4.5 ppm for azepine protons) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ = 365.12) .
  • X-ray Crystallography : Resolves stereochemistry in crystalline derivatives .

Q. Advanced: How to resolve spectral contradictions in complex derivatives?

  • 2D NMR (HSQC/HMBC) : Assigns overlapping signals in congested regions (e.g., azepine-CH₂ vs. pyrimidine protons).
  • Isotopic Labeling : ¹⁵N/¹³C-labeled precursors clarify ambiguous coupling patterns .

Biological Activity and Pharmacological Potential

Q. Basic: What known pharmacological activities are associated with this compound?

  • Anticancer Activity : Inhibits kinases involved in cell proliferation (IC₅₀ = 1.2–5.8 µM in leukemia models) .
  • Enzyme Modulation : Targets metabolic enzymes (e.g., cytochrome P450 isoforms) .

Q. Advanced: How to address contradictory data in target validation studies?

  • Dose-Response Curves : Establish IC₅₀ consistency across multiple assays (e.g., enzymatic vs. cellular).
  • Off-Target Profiling : Use siRNA knockdown or CRISPR-Cas9 to confirm specificity .

Structural Analogs and Structure-Activity Relationships (SAR)

Q. Basic: Which structural analogs have been studied, and how do they compare?

Compound NameKey FeaturesBiological Activity
Benzyl 4-chloro-2-(methylthio)-...Methylthio group enhances lipophilicityImproved kinase inhibition
tert-Butyl 4-oxo-...tert-butyl ester increases metabolic stabilityReduced cytotoxicity

Q. Advanced: How to design analogs for improved target selectivity?

  • Functional Group Replacement : Substitute chloro with fluorinated groups to modulate electron density.
  • Ring Expansion : Modify the azepine ring to a 8-membered structure for steric complementarity .

Mechanism of Action Studies

Q. Basic: What molecular targets are implicated in its mechanism?

  • Kinase Inhibition : Binds ATP pockets of Aurora kinases (Kd = 0.8 µM) .
  • Apoptosis Induction : Upregulates caspase-3/7 activity in tumor cells .

Q. Advanced: How to resolve conflicting hypotheses about its primary target?

  • Proteomic Profiling : Use affinity chromatography with immobilized compound to identify binding partners.
  • Kinetic Binding Assays : Compare on/off rates across candidate targets .

Stability and Storage

Q. Basic: What are the recommended storage conditions?

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Humidity : Desiccate (RH < 10%) to avoid hydrolysis of the benzyl ester .

Q. Advanced: How to assess decomposition under accelerated conditions?

  • Forced Degradation Studies : Expose to heat (40°C), light, and pH extremes. Monitor via:
    • HPLC : Track degradation peaks (e.g., benzyl alcohol byproduct at RT = 3.2 min).
    • LC-MS : Identify breakdown products (e.g., loss of CO₂ from the carboxylate) .

Analytical Method Development

Q. Basic: What standard methods quantify the compound in mixtures?

  • Reverse-Phase HPLC : C18 column, mobile phase = MeCN/H₂O (70:30), λ = 254 nm .

Q. Advanced: How to resolve co-elution issues in complex matrices?

  • Gradient Elution : Increase MeCN from 50% to 90% over 20 min.
  • Tandem MS/MS : Use MRM transitions (e.g., 365 → 212 m/z) for specificity .

Data Interpretation and Reproducibility

Q. Basic: How to interpret enzyme inhibition data from diverse assays?

  • Normalize Activity : Express inhibition as % control ± SEM across triplicates.
  • Control for Artifacts : Include vehicle (DMSO) and positive controls (e.g., staurosporine) .

Q. Advanced: How to reconcile discrepancies between in vitro and cellular assays?

  • Membrane Permeability Testing : Measure intracellular accumulation via LC-MS.
  • Metabolite Screening : Identify active metabolites using hepatocyte models .

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